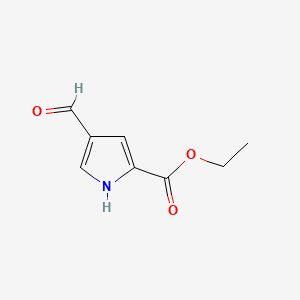

ethyl 4-formyl-1H-pyrrole-2-carboxylate

描述

Significance of Pyrrole (B145914) Heterocycles in Contemporary Chemical Research

Pyrrole and its derivatives are integral to numerous biologically active compounds, including pharmaceuticals and agrochemicals. numberanalytics.comnih.gov The pyrrole nucleus is a key structural motif in many marketed drugs, exhibiting a wide spectrum of pharmacological activities such as anticancer, antimicrobial, and antiviral properties. nih.govresearchgate.netresearchgate.net This broad bioactivity has spurred continuous interest among medicinal chemists in exploring the pyrrole scaffold for the development of novel therapeutic agents. nih.govingentaconnect.com Furthermore, pyrrole-containing polymers and materials possess unique electronic and optical properties, making them valuable in the development of functional materials. researchgate.net

Overview of Formylpyrrole Derivatives in Synthetic Organic Chemistry

Formylpyrroles, which are pyrrole rings bearing an aldehyde group, are particularly valuable synthetic intermediates. rsc.orgrsc.org The formyl group can be readily transformed into a variety of other functional groups, providing a handle for further molecular elaboration. These compounds are key precursors in the synthesis of more complex heterocyclic systems. rsc.org The Vilsmeier-Haack reaction is a common and efficient method for introducing a formyl group onto an electron-rich pyrrole ring. rsc.orgresearchgate.netijpcbs.com This reaction underscores the importance of formylpyrroles as versatile building blocks in the strategic construction of complex target molecules. nih.gov

Structural Context of Ethyl 4-Formyl-1H-Pyrrole-2-Carboxylate within Pyrrole Chemistry

This compound is a bifunctional pyrrole derivative, featuring both an electron-withdrawing ethyl carboxylate group at the 2-position and a formyl group at the 4-position. This specific arrangement of functional groups on the pyrrole ring dictates its reactivity and makes it a highly useful precursor in multi-step syntheses. The presence of these two distinct functional groups allows for selective and sequential chemical transformations, enabling the construction of intricate molecular frameworks. It serves as a crucial building block for the synthesis of various important macrocycles and biologically active compounds. chemicalbook.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 4-formyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8(11)7-3-6(5-10)4-9-7/h3-5,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSAWXIWWNJTAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10313577 | |

| Record name | ethyl 4-formyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10313577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7126-57-0 | |

| Record name | Ethyl 4-formyl-1H-pyrrole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7126-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-formyl-1H-pyrrole-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007126570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7126-57-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-formyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10313577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-formyl-1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 4 Formyl 1h Pyrrole 2 Carboxylate

Established Synthetic Routes to Ethyl 4-Formyl-1H-Pyrrole-2-Carboxylate

The construction of the pyrrole (B145914) core and the introduction of its functional groups can be achieved through various established synthetic routes. These can be broadly categorized into one-pot multicomponent reactions and more traditional multi-step sequences involving cyclization followed by functionalization.

One-Pot Synthetic Approaches for Pyrrole Core Formation

One-pot syntheses offer an efficient pathway to highly functionalized pyrroles by combining multiple reaction steps into a single procedure, thereby reducing reaction time, cost, and waste. While a direct one-pot synthesis for this compound is not extensively documented, multicomponent reactions that yield substituted pyrrole-2-carboxylates are well-established. For instance, a three-component reaction between dialkyl acetylenedicarboxylates, triphenylphosphine, and 2-aminopyridine (B139424) derivatives in the presence of arylglyoxals can produce polysubstituted pyrroles. researchgate.net Another approach involves the reaction of α-diazocarbonyl compounds with a catalytic amount of rhodium(II) acetate (B1210297) in the presence of a vinyl ether to form dihydrofuran intermediates, which then react with primary amines to yield substituted pyrroles. beilstein-journals.org

An electrocyclic ring closure is the cornerstone of an efficient one-pot method for synthesizing pyrrole-2-carboxylates from chalcones and glycine (B1666218) esters. The resulting 3,4-dihydro-2H-pyrrole intermediates are oxidized in situ to the corresponding pyrroles. researchgate.net These methodologies provide a foundation for the potential development of a direct one-pot synthesis of this compound.

Multi-Step Cyclization and Functionalization Protocols

A common and reliable multi-step approach to this compound involves the initial synthesis of the ethyl 1H-pyrrole-2-carboxylate core, followed by formylation. The pyrrole-2-carboxylate ester can be prepared through methods such as the acylation of pyrrole with trichloroacetyl chloride to form 2-pyrrolyl trichloromethyl ketone, which is then converted to the ethyl ester. beilstein-journals.org

The subsequent and crucial step is the introduction of the formyl group at the 4-position of the pyrrole ring. This is most effectively achieved through an electrophilic substitution reaction, namely the Vilsmeier-Haack reaction. rsc.orgijpcbs.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). researchgate.netorganic-chemistry.org The electron-rich pyrrole ring attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium ion intermediate, which is then hydrolyzed during workup to yield the desired aldehyde. researchgate.netchemtube3d.com For ethyl 1H-pyrrole-2-carboxylate, the formylation preferentially occurs at the 4-position due to the directing effects of the ester group at the 2-position.

Specific Reagent Systems Utilized in Pyrrole Ring Construction

The Vilsmeier-Haack reaction is a cornerstone for the formylation of pyrroles and other electron-rich aromatic compounds. rsc.orgdtu.dk The key reagent, the Vilsmeier reagent, is a chloroiminium ion formed from the reaction of a substituted amide with an acid chloride, most commonly phosphorus oxychloride. jk-sci.com

| Reagent Role | Specific Compound |

|---|---|

| Substituted Amide | N,N-Dimethylformamide (DMF) |

| Acid Chloride | Phosphorus oxychloride (POCl₃) |

| Substrate | Ethyl 1H-pyrrole-2-carboxylate |

| Solvent | Dichloroethane (DCE) |

The reaction mechanism involves the formation of the electrophilic Vilsmeier reagent, which is then attacked by the electron-rich pyrrole ring. rsc.org This is followed by the elimination of a chloride ion and subsequent hydrolysis to afford the formylated product. The regioselectivity of the formylation on substituted pyrroles is influenced by both steric and electronic factors of the substituents present on the ring. rsc.org

Methodological Advancements in this compound Synthesis

Ongoing research in the synthesis of this compound is focused on improving reaction efficiency and aligning with the principles of green chemistry. This includes the optimization of reaction conditions to enhance yield and purity, as well as the adoption of more environmentally benign synthetic strategies.

Optimization of Reaction Conditions for Enhanced Chemical Yield and Purity

The yield and purity of this compound obtained from the Vilsmeier-Haack reaction are highly dependent on the reaction conditions. Key parameters that are often optimized include the reaction temperature, the stoichiometry of the reagents, and the choice of solvent. For instance, increasing the equivalents of the Vilsmeier reagent can lead to higher yields, but may also result in the formation of byproducts. rsc.org

| Parameter | Condition | Effect on Yield/Purity |

|---|---|---|

| Temperature | 0°C to 80°C | Higher temperatures can increase reaction rate but may lead to side reactions. jk-sci.com |

| Reagent Ratio | Excess POCl₃ | Can improve yield from 60% to 90% in some cases. rsc.org |

| Solvent | Dichloroethane, DMF | Choice of solvent can affect solubility and reaction rate. ijpcbs.comjk-sci.com |

The reaction temperature is a critical factor; while higher temperatures can accelerate the reaction, they can also promote the formation of undesired isomers or polymerization of the pyrrole ring. ijpcbs.com Therefore, careful control of the temperature throughout the reaction is essential for achieving optimal results.

Application of Green Chemistry Principles in Synthetic Strategies

The integration of green chemistry principles into the synthesis of pyrrole derivatives is an active area of research aimed at reducing the environmental impact of chemical processes. lucp.net This includes the use of greener solvents, the development of catalyst-based reactions, and the application of alternative energy sources like microwave irradiation. nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction times and improving yields in the synthesis of pyrroles. pensoft.netresearchgate.netpensoft.net The use of microwave irradiation can lead to a significant reduction in reaction times compared to conventional heating methods. researchgate.net Furthermore, there is a growing interest in developing catalytic, solvent-free, or aqueous-based synthetic methods for pyrroles to minimize the use of volatile and hazardous organic solvents. chemtube3d.comresearchgate.net For the Vilsmeier-Haack reaction itself, efforts are being made to develop more environmentally friendly methods for the preparation of the Vilsmeier reagent, for example, by using phthaloyl dichloride instead of the more hazardous phosphorus oxychloride. researchgate.netscirp.org The development of heterogeneous catalysts for pyrrole synthesis is also a key area of green chemistry research, as these catalysts can be easily recovered and reused, reducing waste and cost. nih.gov

Implementation of Continuous Flow Reactors for Controlled Synthesis

The Vilsmeier-Haack reaction, while effective, is often associated with highly exothermic and corrosive reagents, posing challenges for large-scale batch production. Continuous flow chemistry presents a robust solution to these challenges by offering precise control over reaction parameters, superior heat and mass transfer, and enhanced safety profiles.

In a typical continuous flow setup for the Vilsmeier-Haack formylation of ethyl 1H-pyrrole-2-carboxylate, two separate streams of reagents are introduced into a microreactor or a packed-bed reactor. One stream contains the Vilsmeier reagent, which is pre-formed by mixing phosphorus oxychloride (POCl₃) and a suitable formamide, such as N,N-dimethylformamide (DMF), in an appropriate solvent. The second stream consists of the substrate, ethyl 1H-pyrrole-2-carboxylate, dissolved in a compatible solvent.

The use of continuous flow reactors allows for the rapid mixing of the reactants and precise control of the residence time within the reactor, which is crucial for optimizing the yield and minimizing the formation of byproducts. Temperature control is another significant advantage of flow reactors; the high surface-area-to-volume ratio enables efficient heat dissipation, mitigating the risks associated with the exothermic nature of the reaction.

Detailed research findings on the continuous flow synthesis of analogous pyrrole derivatives have demonstrated significant improvements in reaction times and product purity compared to traditional batch methods. While specific operational parameters for the continuous flow synthesis of this compound are not extensively detailed in publicly available literature, the principles derived from similar transformations can be applied. The following table outlines plausible parameters for such a process, extrapolated from general knowledge of continuous flow Vilsmeier-Haack reactions.

Interactive Data Table: Plausible Parameters for Continuous Flow Synthesis

| Parameter | Value | Description |

| Reactor Type | Microreactor (e.g., glass, silicon carbide) | Provides excellent mixing and heat transfer. |

| Reactor Volume | 1-10 mL | Suitable for laboratory-scale synthesis and optimization. |

| Flow Rate (Reagent 1) | 0.1 - 1.0 mL/min | Solution of pre-formed Vilsmeier reagent. |

| Flow Rate (Reagent 2) | 0.1 - 1.0 mL/min | Solution of ethyl 1H-pyrrole-2-carboxylate. |

| Temperature | 0 - 50 °C | Allows for controlled reaction kinetics. |

| Residence Time | 1 - 10 min | The time reactants spend in the heated zone of the reactor. |

| Solvent | Dichloromethane (B109758), 1,2-Dichloroethane | Common solvents for Vilsmeier-Haack reactions. |

| Work-up | In-line quenching with aqueous base | Neutralizes the reaction mixture before collection. |

Purification and Isolation Techniques for this compound in Research Settings

Following the synthesis, a multi-step purification and isolation procedure is necessary to obtain this compound of high purity. The typical workflow in a research setting involves an initial work-up, followed by chromatographic separation and potentially recrystallization.

The crude reaction mixture is first subjected to an aqueous work-up. This involves partitioning the mixture between an organic solvent, such as ethyl acetate or dichloromethane, and water. The organic layer is then washed sequentially with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic impurities, and then with brine to reduce the water content in the organic phase. After drying the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate, the solvent is removed under reduced pressure to yield the crude product as a solid or oil.

For the separation of the desired 4-formyl isomer from other isomers (such as the 5-formyl derivative) and unreacted starting materials, flash column chromatography is the most common technique employed. A stationary phase of silica (B1680970) gel is typically used, with a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. A common eluent system for this separation is a 1:3 mixture of ethyl acetate and hexane. ambeed.com The fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the pure product.

The following table summarizes the key steps and parameters for the purification of this compound.

Interactive Data Table: Purification and Isolation Parameters

| Step | Technique | Reagents/Solvents | Purpose |

| 1. Work-up | Liquid-liquid extraction | Ethyl acetate/Dichloromethane, Water, Saturated NaHCO₃ (aq), Brine | To remove inorganic salts and acidic impurities. |

| 2. Drying | - | Anhydrous MgSO₄ or Na₂SO₄ | To remove residual water from the organic phase. |

| 3. Solvent Removal | Rotary Evaporation | - | To concentrate the crude product. |

| 4. Chromatography | Flash Column Chromatography | Silica gel, Ethyl acetate/Hexane (1:3) | To separate the desired isomer from byproducts. ambeed.com |

| 5. Recrystallization | Crystallization | Hexane/Ethyl acetate | To obtain the final product in high purity. |

For obtaining a highly pure, crystalline solid, recrystallization can be performed. While specific solvent systems for the recrystallization of this compound are not extensively reported, a mixture of hexane and ethyl acetate is a plausible choice. ambeed.com The crude solid is dissolved in a minimum amount of the hot solvent mixture, and then allowed to cool slowly to induce the formation of crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. For related compounds, recrystallization from ethyl acetate has also been reported to yield colorless needles. nih.gov In some instances, a single crystal suitable for X-ray diffraction analysis can be grown from a solution of dichloromethane and hexane. nih.gov

The final product is typically a solid with a melting point in the range of 101-105 °C. sigmaaldrich.com The purity can be assessed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Chemical Reactivity and Transformation Pathways of Ethyl 4 Formyl 1h Pyrrole 2 Carboxylate

Reactivity of the Formyl Moiety

The aldehyde group is one of the most reactive functionalities in the molecule, readily participating in a variety of addition and redox reactions.

Electrophilic and Nucleophilic Additions to the Formyl Group (e.g., Schiff base formation, Grignard reactions)

The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Schiff Base Formation: The aldehyde functionality readily condenses with primary amines to form imines, commonly known as Schiff bases. This reaction is fundamental in the synthesis of more complex pyrrole-containing ligands and pharmaceutical precursors.

Knoevenagel Condensation: In a reaction analogous to that of other pyrrole-carboxaldehydes, ethyl 4-formyl-1H-pyrrole-2-carboxylate is expected to undergo Knoevenagel condensation with active methylene (B1212753) compounds. researchgate.net This reaction, typically catalyzed by a weak base, involves the formation of a new carbon-carbon double bond, yielding α,β-unsaturated products. researchgate.netscielo.org.mx

Wittig Reaction: The Wittig reaction provides a reliable method for converting the formyl group into an alkene. masterorganicchemistry.com Treatment of the aldehyde with a phosphorus ylide (Wittig reagent) would replace the carbonyl C=O bond with a C=C double bond, offering a pathway to vinyl-substituted pyrroles. masterorganicchemistry.com

Grignard Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgBr), to the formyl group results in the formation of secondary alcohols after an aqueous workup. This reaction is a key method for introducing new alkyl, aryl, or vinyl substituents at the C4 position of the pyrrole (B145914) scaffold.

Table 1: Nucleophilic Addition Reactions at the Formyl Group

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Schiff Base Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile (B47326), Ethyl Cyanoacetate), Base Catalyst | Substituted Alkene |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |

| Grignard Reaction | Grignard Reagent (R-MgX), then H₃O⁺ | Secondary Alcohol |

Oxidation Reactions of the Aldehyde Functionality

The formyl group can be oxidized to a carboxylic acid, a transformation that further diversifies the synthetic utility of the pyrrole core. Standard oxidizing agents can achieve this conversion, providing access to pyrrole-2,4-dicarboxylic acid derivatives. The presence of the electron-rich pyrrole ring necessitates the use of mild oxidizing agents to prevent unwanted side reactions on the ring itself.

Table 2: Oxidation of the Formyl Group

| Reagent(s) | Product | Reaction Type |

|---|---|---|

| Potassium Permanganate (KMnO₄), mild conditions | Ethyl 4-carboxy-1H-pyrrole-2-carboxylate | Oxidation |

| Silver(I) Oxide (Ag₂O) | Ethyl 4-carboxy-1H-pyrrole-2-carboxylate | Oxidation (Tollens' Reaction) |

| Sodium Chlorite (NaClO₂) with a scavenger | Ethyl 4-carboxy-1H-pyrrole-2-carboxylate | Oxidation (Pinnick Oxidation) |

Reduction Transformations of the Formyl Group

The formyl group is readily reduced to a primary alcohol (hydroxymethyl group). This transformation is typically achieved with high chemoselectivity using hydride reducing agents.

Hydride Reduction: Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for this purpose. masterorganicchemistry.com It selectively reduces the aldehyde functionality to an alcohol without affecting the less reactive ethyl ester group. masterorganicchemistry.com This reaction yields ethyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate, a key building block for further elaboration. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the formyl and the ester groups.

Table 3: Reduction of the Formyl Group

| Reagent(s) | Product | Selectivity |

|---|---|---|

| Sodium Borohydride (NaBH₄) in MeOH or EtOH | Ethyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate | Reduces aldehyde; does not reduce ester. masterorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH₄) in THF or Et₂O, then H₃O⁺ | (4-(Hydroxymethyl)-1H-pyrrol-2-yl)methanol | Reduces both aldehyde and ester. |

Reactivity of the Pyrrole Nitrogen Atom

The N-H proton of the pyrrole ring is weakly acidic and can be removed by a strong base, generating a nucleophilic pyrrolide anion. This anion can then react with various electrophiles.

N-Substitution Reactions (e.g., with alkyl halides, sulfonyl chlorides, benzoyl chloride)

Deprotonation of the pyrrole nitrogen, typically with bases like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), followed by the addition of an electrophile, allows for the introduction of a wide range of substituents onto the nitrogen atom.

N-Alkylation: Reaction of the pyrrolide anion with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) yields N-alkylated pyrroles.

N-Sulfonylation: Treatment with sulfonyl chlorides, such as phenylsulfonyl chloride, in the presence of a base affords N-sulfonylated products. cdnsciencepub.com The resulting N-phenylsulfonyl group can act as a protecting group and a powerful directing group for subsequent electrophilic substitution on the pyrrole ring. cdnsciencepub.com

N-Benzoylation: Acylation with benzoyl chloride under basic conditions leads to the formation of N-benzoylpyrrole derivatives. researchgate.net Studies on similar pyrroles have shown that benzoylation can occur at either the nitrogen or at a carbon atom of the ring, depending on the reaction conditions and the specific pyrrole substrate. researchgate.net

Table 4: N-Substitution Reactions

| Reagent(s) | Product Type | Reaction Type |

|---|---|---|

| 1. NaH; 2. Alkyl Halide (R-X) | N-Alkylpyrrole | N-Alkylation |

| Phenylsulfonyl Chloride (PhSO₂Cl), Base | N-Phenylsulfonylpyrrole | N-Sulfonylation |

| Benzoyl Chloride (PhCOCl), Base | N-Benzoylpyrrole | N-Benzoylation |

Reactivity of the Pyrrole Ring System

The pyrrole ring is an electron-rich aromatic system and is generally susceptible to electrophilic substitution. However, the reactivity and regioselectivity of these substitutions on this compound are significantly influenced by the existing substituents. The ester and formyl groups are electron-withdrawing and act as deactivating groups, reducing the ring's reactivity towards electrophiles compared to unsubstituted pyrrole.

Electrophilic attack is expected to occur at the available C3 and C5 positions. The precise location is directed by the combined electronic effects of the substituents and the nature of the electrophile. For instance, in N-phenylsulfonylated pyrroles, which carry a strong electron-withdrawing group on the nitrogen, electrophilic acylation is directed primarily to the C3 position. cdnsciencepub.com In contrast, for the parent N-H compound, substitution may be directed to the C5 position, which is alpha to the nitrogen and less sterically hindered than the C3 position (situated between the two existing substituents). Reactions like Vilsmeier-Haack formylation or Friedel-Crafts acylation on related pyrrole carboxylates demonstrate the feasibility of introducing new substituents onto the ring. nih.gov

Electrophilic Substitution on the Pyrrole Nucleus

The pyrrole ring is inherently electron-rich and thus highly susceptible to electrophilic aromatic substitution, with reactivity often compared to that of highly activated benzene (B151609) derivatives like phenol (B47542) or aniline. uobaghdad.edu.iq The nitrogen atom's lone pair of electrons is delocalized into the five-membered ring, increasing the electron density at the carbon atoms. pearson.com Theoretical and experimental studies show that electrophilic attack preferentially occurs at the C-2 (α) position, as the resulting cationic intermediate (sigma complex) is stabilized by three resonance structures, which is more than the two resonance structures available for attack at the C-3 (β) position. echemi.comstackexchange.com

However, the presence of electron-withdrawing groups (EWGs) on the pyrrole ring significantly diminishes its nucleophilicity and deactivates it towards electrophilic attack. quora.com In this compound, both the ester (-COOEt) at C-2 and the formyl (-CHO) at C-4 are strong deactivating groups. Consequently, electrophilic substitution on this specific substrate is considerably more challenging than on unsubstituted pyrrole. cdnsciencepub.com Reactions that proceed readily with simple pyrroles may require forcing conditions or fail to occur altogether. cdnsciencepub.com

The two remaining unsubstituted positions, C-3 and C-5, are potential sites for substitution. The directing effects of the existing substituents would determine the regioselectivity. The formyl group at C-4 would primarily direct an incoming electrophile to the C-5 position, while the ester at C-2 would direct to the C-3 and C-5 positions. The cumulative effect makes the C-5 position the most likely site for any successful electrophilic substitution.

Common electrophilic substitution reactions for pyrroles include nitration and Vilsmeier-Haack formylation.

Nitration: Due to the sensitivity of the pyrrole ring to strong acids, which can cause polymerization, nitration is typically carried out under milder conditions than the standard nitric acid/sulfuric acid mixture. uobaghdad.edu.iqstackexchange.com Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is the preferred reagent, typically yielding 2-nitropyrrole as the major product from unsubstituted pyrrole. stackexchange.comquimicaorganica.org For the title compound, the deactivating nature of the existing groups would necessitate harsh conditions, increasing the risk of degradation over substitution.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). chemtube3d.comorganic-chemistry.org It is a standard method for formylating pyrroles. quimicaorganica.orgijpcbs.com However, attempts to perform a Vilsmeier formylation on pyrrole rings that already possess two strong EWGs, such as an ester and an acetal (B89532) (a protected aldehyde), have been shown to be largely unsuccessful, with the pyrrole ring's reactivity being too low. cdnsciencepub.com This suggests that further formylation of this compound would be highly unlikely under standard Vilsmeier-Haack conditions.

Cyclization Reactions Involving the Pyrrole Core

The functional groups of this compound can serve as handles for constructing fused heterocyclic systems. The formyl group, in particular, is a prime candidate for condensation reactions that can lead to intramolecular cyclization, forming a new ring fused to the pyrrole core.

A prominent example is the synthesis of the pyrrolo[3,2-c]pyridine scaffold, a core structure found in various biologically active molecules. rsc.orgrsc.orgnih.gov While specific literature detailing this reaction starting from this compound is scarce, a general and plausible pathway can be outlined based on established chemical principles. This typically involves a condensation reaction between the formyl group (at C-4) and an active methylene compound, followed by cyclization onto the C-5 position of the pyrrole ring.

For instance, a Knoevenagel condensation with a compound like diethyl malonate, in the presence of a base, would yield an intermediate adduct. Subsequent intramolecular cyclization, possibly involving the pyrrole N-H or the C-5 position, and subsequent aromatization could lead to the formation of a fused pyridine (B92270) ring. The precise nature of the final product would depend on the specific reagents and reaction conditions employed. Such strategies are key in medicinal chemistry for accessing novel polycyclic heteroaromatic compounds. tandfonline.com

Ester Group Transformations

The ethyl ester group at the C-2 position is susceptible to typical ester chemistry, most notably hydrolysis and transesterification. These reactions allow for the modification of this functional group to produce other valuable derivatives.

Ester Hydrolysis

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-formyl-1H-pyrrole-2-carboxylic acid. This transformation is typically achieved under basic conditions, a process known as saponification. epa.gov The reaction generally involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), often in a co-solvent like ethanol (B145695) to ensure miscibility. nih.gov The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. Subsequent acidification of the resulting carboxylate salt yields the free carboxylic acid. This hydrolysis is a fundamental step for creating derivatives that require a free carboxylic acid, such as amides or other esters via different coupling methods.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this would involve reacting it with a different alcohol (R'-OH) to produce a new ester and ethanol. While this can be achieved through acid or base catalysis, enzymatic methods using lipases have emerged as a powerful and green alternative. nih.govmdpi.commdpi.com

Lipases, such as the immobilized Candida antarctica lipase (B570770) B (commonly known as Novozym 435), are highly efficient catalysts for transesterification under mild conditions. mdpi.com Research on the enzymatic transesterification of the closely related methyl 1H-pyrrole-2-carboxylate has shown that various factors influence the reaction's efficiency. Key parameters include the choice of lipase, solvent, substrate molar ratio, and temperature. Novozym 435 has been identified as a particularly effective catalyst for this transformation, achieving high yields in organic solvents like toluene. The reaction is often conducted in the presence of molecular sieves to remove the ethanol by-product, thereby shifting the equilibrium towards the product. nih.gov This methodology is broadly applicable to a range of alcohols, allowing for the synthesis of diverse pyrrole-2-carboxylate esters. nih.gov

Derivatization Strategies and Synthetic Applications of Ethyl 4 Formyl 1h Pyrrole 2 Carboxylate

Ethyl 4-Formyl-1H-Pyrrole-2-Carboxylate as a Versatile Synthetic Building Block in Organic Synthesis

The utility of this compound as a synthetic intermediate stems from the presence of multiple reactive sites within its structure. chembk.comsigmaaldrich.com The aldehyde group at the C-4 position is a key functional handle that can readily participate in a variety of classical carbonyl reactions, including condensations, reductive aminations, and multicomponent reactions. The ester group at the C-2 position offers another point for modification, such as amidation or reduction. Furthermore, the pyrrole (B145914) ring itself, with its electron-rich nature, can be involved in various substitution and annulation reactions. This trifecta of reactivity allows for a modular and divergent approach to the synthesis of complex molecules, making it a valuable precursor in medicinal chemistry and materials science for the creation of novel pyrrole-containing compounds. chembk.com

Formation of Complex Heterocyclic Scaffolds from this compound

The strategic manipulation of the functional groups in this compound enables the synthesis of a diverse range of intricate heterocyclic systems. These transformations often proceed with high efficiency and allow for the introduction of significant molecular complexity in a controlled manner.

While direct, single-step conversions from this compound to pyrrolinone derivatives are not extensively documented in dedicated literature, the structural components of the molecule provide a clear pathway for such transformations. A plausible synthetic route would involve a domino reaction sequence. This could be initiated by a condensation reaction at the formyl group, followed by an intramolecular cyclization involving the ester functionality. For instance, a reaction with a suitable active methylene (B1212753) compound under basic conditions could lead to the formation of an intermediate that, upon cyclization and subsequent rearrangement, would yield a pyrrolinone core. The precise reaction conditions and choice of reagents would be critical in directing the outcome of this transformation.

The synthesis of piperidine (B6355638) derivatives from this compound can be effectively achieved through reductive amination. wikipedia.org This powerful reaction involves the initial condensation of the aldehyde group with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. When a bifunctional amine is used, or when the initial amine substrate contains a suitable Michael acceptor, a subsequent intramolecular cyclization can lead to the formation of a piperidine ring. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the cyclization, offering a pathway to stereochemically defined piperidine scaffolds.

Table 1: Reductive Amination Conditions for Piperidine Synthesis

| Amine Source | Reducing Agent | Solvent | Temperature | Potential Product |

| Primary Amine | Sodium borohydride (B1222165) | Methanol | Room Temperature | N-substituted aminomethylpyrrole |

| Amino-alkene | Sodium triacetoxyborohydride | Dichloroethane | Room Temperature | Piperidine-fused pyrrole |

| Ammonia (B1221849) | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Ethanol (B145695) | Elevated | Aminomethylpyrrole |

The formyl group of this compound is readily susceptible to condensation reactions with active methylene compounds, providing a straightforward route to β-pyrrolylalkenes. A prominent example of this transformation is the Knoevenagel condensation. wikiwand.comresearchgate.net In this reaction, the pyrrole aldehyde is treated with a compound containing a methylene group flanked by two electron-withdrawing groups, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst like piperidine or an amine salt. researchgate.netresearchgate.net The reaction proceeds through a carbanion intermediate, which attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the corresponding α,β-unsaturated product. This method is highly efficient for the formation of a carbon-carbon double bond at the C-4 position of the pyrrole ring.

Table 2: Knoevenagel Condensation of this compound

| Active Methylene Compound | Catalyst | Solvent | Product |

| Malononitrile | Piperidine | Ethanol | Ethyl 4-(2,2-dicyanovinyl)-1H-pyrrole-2-carboxylate |

| Ethyl cyanoacetate | Ammonium (B1175870) acetate (B1210297) | Toluene | Ethyl 4-(2-cyano-2-ethoxycarbonylvinyl)-1H-pyrrole-2-carboxylate |

| Diethyl malonate | Piperidine | Ethanol | Diethyl 2-((5-(ethoxycarbonyl)-1H-pyrrol-3-yl)methylene)malonate |

The Hantzsch dihydropyridine (B1217469) synthesis is a classic multicomponent reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, such as ammonia or ammonium acetate. wikipedia.orgchemeurope.com this compound can serve as the aldehyde component in a Hantzsch-like reaction, leading to the formation of highly substituted dihydropyridine rings bearing a pyrrole moiety. nih.gov This transformation allows for the rapid construction of complex heterocyclic systems with potential applications in medicinal chemistry, as dihydropyridines are known to exhibit a range of biological activities. ambeed.com The reaction proceeds through a series of condensation and cyclization steps, ultimately affording a 1,4-dihydropyridine (B1200194) derivative.

The ethyl ester functionality at the C-2 position of this compound provides a convenient handle for the synthesis of pyrrole amides. Direct amidation can be achieved by reacting the ester with a primary or secondary amine, often at elevated temperatures or in the presence of a catalyst. For more efficient and milder reaction conditions, the ester can be first hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine using a standard peptide coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). google.comgoogle.com This two-step approach is generally more versatile and provides higher yields of the desired amide products. nih.govacs.org

Table 3: Amidation Strategies for this compound

| Method | Reagents | Key Features |

| Direct Aminolysis | Amine, Heat | Simple, one-step process, may require harsh conditions. |

| Hydrolysis and Coupling | 1. NaOH (hydrolysis) 2. Amine, Coupling Agent (e.g., EDCI) | Milder conditions, broader substrate scope, higher yields. |

Development of Agrochemical Precursors Utilizing this compound

The pyrrole scaffold is a key structural motif in a number of potent agrochemicals, particularly fungicides. The functional groups of this compound make it an ideal starting material for the synthesis of more complex phenylpyrrole analogues and other derivatives with significant fungicidal activity.

Research into the derivatization of pyrrole-based compounds has led to the development of novel fungicides with high efficacy against various plant pathogens. For instance, a series of lycogalic acid analogues containing a phenylpyrrole fragment have been synthesized and evaluated for their fungicidal activities. These syntheses often involve multi-step reactions where the pyrrole core is modified to enhance biological activity.

In one study, novel pyrrole ester derivatives were synthesized and showed outstanding antifungal activities against several phytopathogenic fungi. The research highlighted the potential of these compounds as green fungicides. The fungicidal efficacy of these derivatives against Rhizoctonia solani was particularly noteworthy, with EC50 values indicating potent inhibitory effects. researchgate.net

The following table summarizes the antifungal activity of two novel pyrrole ester derivatives against various plant pathogenic fungi.

| Compound | Target Fungi | Inhibition Rate (%) at 50 µg/mL | EC50 (mg/mL) |

| Pyrrole Ester Derivative 1 | Rhizoctonia solani | 62.50 | 0.0296 |

| Pyrrole Ester Derivative 2 | Rhizoctonia solani | 68.75 | 0.0200 |

| Pyrrole Ester Derivative 1 | Fusarium graminearum | - | - |

| Pyrrole Ester Derivative 2 | Fusarium graminearum | - | - |

| Pyrrole Ester Derivative 1 | Fusarium oxysporum | - | - |

| Pyrrole Ester Derivative 2 | Fusarium oxysporum | - | - |

| Pyrrole Ester Derivative 1 | Fusarium moniliforme | - | - |

| Pyrrole Ester Derivative 2 | Fusarium moniliforme | - | - |

| Pyrrole Ester Derivative 1 | Phytophthora nicotianae | - | - |

| Pyrrole Ester Derivative 2 | Phytophthora nicotianae | - | - |

Data sourced from a study on the synthesis and antifungal evaluation of new pyrrole esters. researchgate.net

Furthermore, the synthesis of phenylpyrrole analogues has been explored, yielding compounds with significant antifungal properties. The strategic modification of the pyrrole ring, including the introduction of various substituted phenyl groups, has led to the identification of potent antifungal agents. nih.gov

The following table details the synthesis of several diethyl 3,4-bis(substituted-phenyl)-1H-pyrrole-2,5-dicarboxylate derivatives, which are examples of the types of agrochemical precursors that can be developed from pyrrole-based starting materials.

| Compound | Substituent on Phenyl Ring | Yield (%) | Melting Point (°C) |

| 7d | 3-fluorophenyl | 96 | 148–151 |

| 6p | 3-fluoro-5-methoxyphenyl | 96 | 84–86 |

Data from a study on the design and synthesis of phenylpyrrole analogues. nih.gov

Contributions to Flavor and Fragrance Chemistry

Pyrrole derivatives are significant contributors to the flavor and aroma profiles of a wide variety of foods and beverages. researchgate.netbohrium.com The formyl group in this compound is a key reactive site for the formation of aroma compounds, particularly through the Maillard reaction. researchgate.netnih.govimreblank.chnih.gov This non-enzymatic browning reaction between amino acids and reducing sugars is responsible for the development of roasted, savory, and smoky flavors in cooked foods.

The pyrrole ring itself is associated with roasted and smoky aromas. For example, 1-ethyl-2-pyrrolecarboxaldehyde, a structurally related compound, is known for its burnt, smoky odor. thegoodscentscompany.com Similarly, 1H-pyrrole-2-carboxaldehyde has been identified as a flavor component in fish sauce. grocentre.is These examples underscore the importance of the formyl-substituted pyrrole motif in generating desirable flavor characteristics.

The derivatization of pyrrole compounds to create flavor precursors is a key strategy in the flavor industry. These precursors are designed to release specific aroma compounds under controlled conditions, such as during the heating of food products. researchgate.netbohrium.com This approach allows for the targeted enhancement of flavor profiles.

The table below lists some pyrrole derivatives and their associated aroma profiles, illustrating the contribution of this class of compounds to flavor and fragrance chemistry.

| Compound | Aroma Profile |

| 1-Ethyl-2-pyrrolecarboxaldehyde | Burnt, roasted, smoky |

| 1H-Pyrrole-2-carboxaldehyde | Component of fish sauce flavor |

| 2-Acetyl-1-pyrroline | Important aroma compound in rice |

| 1-Ethyl-2,5-dimethyl-1H-pyrrole | Aroma component used to blend cigarette smoke |

This table is a compilation of information from various sources on pyrrole-based flavor compounds. researchgate.netthegoodscentscompany.comgrocentre.is

Advanced Spectroscopic and Computational Characterization of Ethyl 4 Formyl 1h Pyrrole 2 Carboxylate and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and clarifying the structural details of ethyl 4-formyl-1H-pyrrole-2-carboxylate. Each method provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. While a fully assigned experimental spectrum for this compound is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the electronic environment of the protons and carbons.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃), the two aromatic protons on the pyrrole (B145914) ring (as doublets), the aldehydic proton (a singlet in the downfield region), and the N-H proton of the pyrrole ring (a broad singlet).

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. Research on similar formylpyrrole derivatives indicates that the pyrrole ring carbons typically resonate at specific chemical shifts: C2 (ester-bearing) and C4 (formyl-bearing) would be significantly downfield, while C3 and C5 would be further upfield. researchgate.net The carbonyl carbons of the ester and aldehyde groups are expected to have the most downfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrrole N-H | Broad singlet, > 9.0 | - |

| Aldehyde C-H | Singlet, ~9.5-10.0 | ~185.0 |

| Pyrrole C3-H | Doublet, ~7.0-7.5 | ~116.7 |

| Pyrrole C5-H | Doublet, ~7.5-8.0 | ~130.7 |

| Ester C=O | - | ~160.0 |

| Pyrrole C2 | - | ~123.7 |

| Pyrrole C4 | - | ~135.0 |

| Ethyl -CH₂- | Quartet, ~4.3 | ~61.0 |

Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to display several key absorption bands. A broad band around 3300-3100 cm⁻¹ would correspond to the N-H stretching of the pyrrole ring. Two distinct carbonyl (C=O) stretching bands would be visible; the ester carbonyl typically absorbs at a higher wavenumber (around 1720-1740 cm⁻¹) compared to the aldehyde carbonyl, which is conjugated with the aromatic ring (around 1670-1690 cm⁻¹). C-H stretching vibrations for the aromatic pyrrole ring and the aliphatic ethyl group would appear just above and below 3000 cm⁻¹, respectively. The region from 1600-1400 cm⁻¹ would contain C=C stretching vibrations from the pyrrole ring.

Table 2: Expected Principal IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Pyrrole N-H | Stretch | 3300 - 3100 (broad) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Aldehyde C-H | Stretch | 2850 - 2750 (often weak) |

| Ester C=O | Stretch | 1740 - 1720 |

| Aldehyde C=O | Stretch | 1690 - 1670 |

| Pyrrole C=C | Stretch | 1600 - 1450 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula for this compound is C₈H₉NO₃, corresponding to a molecular weight of approximately 167.16 g/mol . nih.govsigmaaldrich.com High-resolution mass spectrometry would confirm the exact mass of the molecular ion peak at m/z 167.0582. nih.gov

The fragmentation pattern in electron ionization (EI) MS would likely involve initial cleavages at the functional groups. Common fragmentation pathways would include:

Loss of the ethoxy group (-OC₂H₅): Resulting in a fragment ion at m/z 122.

Loss of an ethyl radical (-C₂H₅): Leading to an ion at m/z 138.

Decarbonylation (loss of CO): From the aldehyde group, which could occur from the molecular ion or subsequent fragments.

Cleavage of the entire ester group.

Table 3: Predicted Mass Spectrometry Adducts and Fragments

| Ion | m/z (predicted) | Description |

|---|---|---|

| [M]⁺ | 167.0577 | Molecular Ion |

| [M+H]⁺ | 168.0655 | Protonated Molecule |

| [M+Na]⁺ | 190.0475 | Sodium Adduct |

| [M-C₂H₅O]⁺ | 122.0242 | Loss of ethoxy group |

Predicted adduct data sourced from PubChemLite. uni.lu

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound has not been reported in publicly accessible databases, analysis of closely related derivatives provides significant insight into its likely solid-state conformation.

For example, the crystal structure of a similar compound, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, reveals an approximately planar molecule. nih.gov In the crystal lattice, these molecules are stabilized by a network of intermolecular hydrogen bonds, particularly N-H···O interactions where the pyrrole N-H group acts as a hydrogen bond donor and a carbonyl oxygen acts as an acceptor. nih.gov It is highly probable that this compound would adopt a similar planar conformation and exhibit comparable hydrogen-bonding patterns, forming dimers or extended chains in the solid state.

Computational Chemistry Approaches

Computational methods complement experimental data by providing predictive insights into the behavior and properties of molecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as a derivative of this compound, might interact with the active site of a biological target like an enzyme or receptor.

The pyrrole scaffold is a common motif in molecules designed for biological activity. Docking studies on various pyrrole derivatives have demonstrated their potential as inhibitors for several cancer-related targets. For instance, novel fused 1H-pyrrole derivatives have been docked into the active sites of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), showing high affinity and interactions with key amino acid residues. nih.gov Similarly, other studies have used docking to analyze the binding of pyrrole derivatives to targets like HER2 in breast cancer, revealing significant binding affinities. nih.govresearchgate.net These studies suggest that the functional groups on the this compound core—specifically the carbonyl oxygen atoms and the N-H group—could serve as crucial hydrogen bond acceptors and donors, anchoring the molecule within a protein's active site.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic structure and predicting the reactivity of organic molecules like this compound. While specific studies focusing solely on this exact molecule are not prevalent in the available literature, extensive research on its close derivatives provides a robust framework for understanding its quantum chemical properties.

A prominent study on a derivative, ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate thiosemicarbazone, utilized DFT at the B3LYP level of theory with a 6-31G(d,p) basis set to perform quantum chemical calculations. researchgate.net This level of theory is widely accepted for providing a good balance between computational cost and accuracy for organic systems. The electronic transitions within the molecule were investigated using Time-Dependent DFT (TD-DFT), a standard method for predicting UV-Visible spectra. researchgate.net

Further research on aroylhydrazone derivatives of ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate also employed DFT to analyze electronic properties. researchgate.net These studies often involve the calculation of various molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in predicting the chemical reactivity and kinetic stability of a molecule. The energy gap between HOMO and LUMO, for instance, is a key indicator of molecular reactivity, with a smaller gap generally implying higher reactivity.

The distribution of electron density in these molecules can be visualized through Molecular Electrostatic Potential (MEP) maps, which are valuable for identifying sites susceptible to electrophilic and nucleophilic attack. Furthermore, local reactivity descriptors, derived from conceptual DFT, can be calculated to provide a more quantitative prediction of reactive sites within the molecule. researchgate.netresearchgate.net These descriptors include Fukui functions and local softness, which help in pinpointing the specific atoms most likely to participate in a chemical reaction. researchgate.net

Natural Bond Orbital (NBO) analysis is another computational technique applied to similar pyrrole derivatives to understand hyperconjugative interactions and charge delocalization within the molecule. researchgate.net This analysis provides insights into the stability of the molecule arising from electron delocalization from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals.

The table below summarizes the key quantum chemical calculations and their applications, as demonstrated in studies of closely related pyrrole derivatives.

| Calculation/Theory | Application | Insights Gained |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure calculation | Provides optimized molecular geometry and fundamental electronic properties. |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra | Helps in understanding electronic transitions and interpreting UV-Vis spectra. |

| Frontier Molecular Orbital (FMO) Analysis | Reactivity prediction | The energies of HOMO and LUMO and their gap indicate the molecule's reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Identification of reactive sites | Visualizes electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack. |

| Local Reactivity Descriptors | Quantitative reactivity prediction | Fukui functions and local softness identify the most reactive atoms within the molecule. |

| Natural Bond Orbital (NBO) Analysis | Analysis of intramolecular interactions | Elucidates charge delocalization, hyperconjugative interactions, and their contribution to molecular stability. |

Conformational Analysis and Molecular Modeling

The conformational landscape of this compound is of significant interest as the relative orientation of the formyl and carboxylate substituents can influence its physical, chemical, and biological properties. Molecular modeling techniques, underpinned by quantum chemical calculations, are instrumental in exploring the potential energy surface of the molecule to identify stable conformers.

For pyrrole derivatives, the planarity of the pyrrole ring is a key structural feature. nih.gov However, the substituents at the 2- and 4-positions, namely the ethyl carboxylate and formyl groups, have rotational freedom around their single bonds connected to the pyrrole ring. This rotation gives rise to different conformers. The primary dihedral angles to consider would be those defining the orientation of the C=O bond of the ester and the C=O bond of the aldehyde relative to the pyrrole ring.

Computational studies on related molecules, such as ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, have shown that the geometry of the isolated molecule can be effectively studied using ab initio quantum mechanical calculations. researchgate.net These calculations can determine the minimum energy conformation. For instance, in a similar pyrrole derivative, the ethoxycarbonyl group was found to be in an anti conformation with respect to the pyrrole nitrogen atom. researchgate.net

The stability of different conformers is governed by a delicate balance of steric hindrance and electronic effects, including conjugation and intramolecular hydrogen bonding. In the case of this compound, there is a possibility of weak intramolecular interactions between the N-H of the pyrrole, the formyl group, and the ester group, which could stabilize certain conformations.

Furthermore, computational studies on derivatives have highlighted the tendency of these molecules to form dimers in the solid state through intermolecular hydrogen bonds. researchgate.netresearchgate.net For example, in ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, molecules are joined into dimeric units by strong hydrogen bonds between the pyrrole N-H groups and the carbonyl O atoms. researchgate.net The 'Atoms in Molecules' (AIM) theory is a computational tool used to analyze and quantify the strength of such hydrogen bonds. researchgate.net

The table below outlines the key aspects of conformational analysis and molecular modeling relevant to this compound, based on findings for analogous structures.

| Aspect of Analysis | Methodology | Key Considerations | Potential Findings |

| Identification of Conformers | Potential Energy Surface (PES) Scan | Rotation around single bonds connecting substituents to the pyrrole ring. | Determination of stable and transition state geometries. |

| Energy Minimization | DFT or ab initio calculations | Optimization of the geometry of each identified conformer. | Relative energies and stabilities of different conformers. |

| Intramolecular Interactions | NBO and AIM analysis | Search for weak hydrogen bonds or other stabilizing interactions. | Understanding the forces that dictate conformational preference. |

| Intermolecular Interactions | Crystal structure prediction, Dimer calculations | Analysis of hydrogen bonding patterns and other non-covalent interactions. | Prediction of solid-state packing and the formation of supramolecular structures. |

By applying these computational methodologies, a detailed understanding of the three-dimensional structure and conformational preferences of this compound can be achieved, providing valuable insights into its reactivity and interactions with other molecules.

Future Research Directions and Outlook in Ethyl 4 Formyl 1h Pyrrole 2 Carboxylate Chemistry

Emerging Synthetic Methodologies for Sustainable Production

The imperative for green chemistry is driving the development of more environmentally benign and efficient methods for the synthesis of key chemical intermediates like ethyl 4-formyl-1H-pyrrole-2-carboxylate. Future research in this area is expected to focus on several key aspects to enhance the sustainability of its production.

One promising avenue is the adoption of mechanosynthesis , a solvent-free or low-solvent technique that utilizes mechanical force to initiate chemical reactions. A recent study has demonstrated the efficient synthesis of pyrrole-2-carboxylic acids through a copper-catalyzed spiroannulation/ring-opening aromatization of 4-arylidene isoxazol-5-ones with enamino esters in a ball mill. This method offers high efficiency, minimal solvent usage, and avoids the need for external heating, showcasing a greener alternative to traditional solution-based syntheses.

The application of alternative energy sources , such as microwave irradiation and ultrasound, has already shown promise in accelerating reaction times and improving yields in the synthesis of various pyrrole (B145914) derivatives. Future work will likely focus on optimizing these conditions specifically for the large-scale and cost-effective production of this compound.

Moreover, the use of bio-based starting materials and greener solvent systems will be a significant focus. Research into enzymatic or chemo-enzymatic routes, starting from renewable feedstocks, could revolutionize the production of this and other valuable pyrrole intermediates.

| Sustainable Approach | Key Advantages | Future Research Focus |

| Mechanosynthesis | Reduced solvent waste, energy efficiency | Scale-up of ball-milling processes, exploration of new mechanochemical pathways |

| Green Catalysis | Use of abundant metals, catalyst recyclability | Development of novel, highly active and selective earth-abundant metal catalysts |

| Alternative Energy | Faster reaction times, improved yields | Optimization of microwave and ultrasound parameters for industrial-scale production |

| Bio-based Feedstocks | Reduced reliance on fossil fuels, increased sustainability | Discovery and engineering of enzymes for pyrrole synthesis, utilization of biomass-derived starting materials |

Exploration of Novel Reaction Pathways and Catalytic Systems

The rich functionality of this compound makes it an ideal substrate for exploring novel reaction pathways and developing new catalytic systems for the synthesis of diverse and complex molecules.

Future research is expected to delve deeper into the selective functionalization of the pyrrole ring. The development of catalytic systems for direct C-H bond activation at specific positions on the pyrrole nucleus will enable the introduction of a wide range of substituents without the need for pre-functionalized starting materials. This will provide more efficient and atom-economical routes to novel pyrrole derivatives.

The reactivity of the formyl and ester groups will also be a focal point of investigation. The development of novel catalytic transformations of the aldehyde, such as asymmetric catalysis to introduce chirality, will be of significant interest for the synthesis of enantiomerically pure bioactive molecules. Similarly, new methods for the selective transformation of the ethyl ester group will expand the synthetic utility of this scaffold.

A notable example of advancing the synthetic utility of related compounds is the Vilsmeier-Haack formylation of ethyl 3-fluoro-1H-pyrrole-2-carboxylate, which yields a mixture of 4- and 5-formylated regioisomers, including a fluorinated analog of the title compound. nih.gov This highlights the potential for exploring reactions on halogenated derivatives to access novel chemical space.

The exploration of multicomponent reactions involving this compound is another promising direction. These reactions, where three or more reactants combine in a single step to form a complex product, offer significant advantages in terms of efficiency and molecular diversity.

Rational Design of Next-Generation Bioactive Pyrrole Derivatives

The pyrrole scaffold is a well-established pharmacophore found in numerous natural products and synthetic drugs. This compound serves as a crucial intermediate in the synthesis of many of these bioactive molecules. Future research will increasingly rely on rational, structure-based drug design to create next-generation pyrrole derivatives with improved efficacy and selectivity.

This compound is recognized as a key building block for proteomics research and as a pharmaceutical intermediate. chemicalbook.com Its utility in constructing more complex bioactive molecules is evident from the diverse biological activities exhibited by pyrrole-containing compounds, including antimicrobial, antiviral, and anticancer properties. ontosight.ai

Future efforts will likely focus on using this compound as a starting point for the synthesis of targeted therapies. By modifying the substituents on the pyrrole ring, researchers can fine-tune the pharmacological properties of the resulting molecules to interact with specific biological targets, such as enzymes or receptors, implicated in various diseases.

Computational methods, including molecular docking and molecular dynamics simulations, will play a pivotal role in the rational design process. These tools can predict how a designed molecule will bind to its target, allowing for the in-silico screening of virtual libraries of compounds before their synthesis, thereby saving time and resources.

The development of new bio-orthogonal reactions involving the functional groups of this compound could also open up new avenues for its application in chemical biology and drug delivery.

Advanced Materials Science Applications Beyond Traditional Uses

While the primary applications of this compound have been in the synthesis of discrete molecules for medicinal chemistry, its potential in materials science is an emerging area of interest. The pyrrole ring is the fundamental unit of polypyrrole, a well-known conducting polymer.

Future research could explore the incorporation of this compound into novel polymeric materials. The presence of the ester and formyl groups provides handles for post-polymerization modification, allowing for the tuning of the material's properties, such as solubility, processability, and functionality.

The development of functional polymers derived from this monomer could lead to applications in areas such as:

Sensors: The pyrrole ring's electronic properties, combined with the potential for introducing specific recognition motifs via the functional groups, could be exploited to create chemosensors for the detection of various analytes.

Organic Electronics: Modified polypyrroles could find use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Biomaterials: The biocompatibility of some pyrrole-based polymers makes them attractive candidates for applications in tissue engineering, drug delivery, and biomedical implants.

The synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) incorporating this pyrrole building block is another exciting prospect. The defined geometry and functional groups of the molecule could be leveraged to create porous materials with tailored properties for applications in gas storage, separation, and catalysis.

| Potential Material Application | Key Features of this compound |

| Functional Polymers | Polymerizable pyrrole core, functional handles for modification |

| Sensors | Tunable electronic properties, sites for analyte recognition |

| Organic Electronics | Conjugated pyrrole system, potential for property tuning |

| Biomaterials | Biocompatible scaffold, sites for bioconjugation |

| MOFs and COFs | Defined geometry, coordinating functional groups |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize all aspects of chemistry, and the exploration of this compound chemistry will be no exception.

In the realm of synthesis, ML algorithms can be employed to optimize reaction conditions . By analyzing large datasets of chemical reactions, these algorithms can predict the optimal temperature, solvent, catalyst, and other parameters to maximize the yield and selectivity of reactions involving this compound. This can significantly reduce the time and effort required for experimental optimization.

In drug discovery, ML models can be trained to predict the biological activity and physicochemical properties of virtual libraries of derivatives of this compound. This in-silico screening can rapidly identify promising drug candidates for further experimental investigation, accelerating the drug discovery pipeline.

Furthermore, generative AI models can be used to design entirely new molecules based on the this compound scaffold with desired biological activities. These models can explore a vast chemical space to propose novel structures that a human chemist might not have conceived of.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for ethyl 4-formyl-1H-pyrrole-2-carboxylate?

- Methodological Answer : The synthesis typically involves functionalization of pyrrole precursors. For example, trichloroacetyl chloride can react with pyrrole derivatives under anhydrous conditions to form intermediates like 2-pyrrolyl trichloromethyl ketone, which are further esterified and formylated. A modified procedure from Ethyl Pyrrole-2-Carboxylate synthesis (via trichloroacetyl chloride and Grignard reagents) can be adapted, with formylation introduced at the 4-position using Vilsmeier-Haack or Duff formylation protocols . Recent methods also employ coupling reactions, such as reacting ethyl 3-methyl-1H-pyrrole-2-carboxylate with acyl chlorides under DMAP/EtN catalysis .

Q. How is the purity and structure of this compound validated experimentally?

- Methodological Answer : Characterization relies on multimodal analysis:

- NMR Spectroscopy : H and C NMR identify formyl (δ ~9.8–10.2 ppm) and ester (δ ~4.2–4.3 ppm for -OCH) groups. For example, in related compounds, the pyrrole ring protons appear between δ 6.3–7.5 ppm .

- Mass Spectrometry : ESIMS or HRMS confirms molecular weight (e.g., [M+H] at m/z 208.06 for CHNO) .

- Chromatography : HPLC or GC-MS ensures purity (>95%) by comparing retention times with standards .

Q. What are the key physicochemical properties influencing its reactivity?

- Methodological Answer :

- Solubility : The ester group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF), while the formyl group enables nucleophilic additions. Hydrochloride salt derivatives (e.g., methyl 4-amino-1-ethylpyrrole-2-carboxylate HCl) improve aqueous solubility for biological assays .

- Electrophilicity : The formyl group at C4 is highly electrophilic, facilitating condensations (e.g., Knoevenagel reactions) or cyclizations in heterocycle synthesis .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways to identify energetically favorable intermediates. For instance, ICReDD integrates reaction path searches with experimental data to predict optimal conditions (e.g., solvent, temperature) for formylation steps. Machine learning algorithms trained on REAXYS/PISTACHIO databases can propose novel routes, reducing trial-and-error approaches .

Q. What contradictions exist in reported biological activities of pyrrole-2-carboxylate derivatives, and how can they be resolved?

- Methodological Answer : Discrepancies in enzyme inhibition studies (e.g., varying IC values) may arise from differences in assay conditions (pH, co-solvents) or impurities. Rigorous controls include:

- Standardized Assays : Use recombinant enzymes and validate with positive controls (e.g., known inhibitors).

- SAR Analysis : Compare analogs (e.g., methyl vs. ethyl esters) to isolate substituent effects .

Q. What role does X-ray crystallography play in confirming the structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction resolves bond lengths and angles, confirming regiochemistry (e.g., formyl vs. acetyl substitution). For example, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate exhibits planarity in the pyrrole ring, with N–H⋯O hydrogen bonds stabilizing the crystal lattice. Data-to-parameter ratios >14:1 ensure reliability .

Q. How can factorial design improve reaction yields in multi-step syntheses?

- Methodological Answer : A 2 factorial design tests variables (e.g., temperature, catalyst loading, solvent polarity) to identify significant factors. For instance, optimizing the formylation step might reveal that DMF as a solvent and 80°C increase yields by 30% compared to THF. Response surface methodology (RSM) refines optimal conditions .

Methodological Challenges & Solutions

Q. Why do ester hydrolysis side reactions occur during synthesis, and how are they mitigated?

- Methodological Answer : Hydrolysis of the ethyl ester group can occur under acidic/basic conditions. Mitigation strategies include:

- Protecting Groups : Use tert-butyl esters or silyl protections for acid-sensitive steps.

- Low-Temperature Workup : Quench reactions at 0°C to minimize degradation .

Q. How are competing formylation sites (C3 vs. C4) controlled in pyrrole derivatives?

- Methodological Answer : Steric and electronic effects dictate regioselectivity. For example, electron-donating substituents (e.g., methyl at C3) direct formylation to C4 via resonance stabilization. Duff formylation with hexamine/HCl preferentially targets C4 due to the directing effect of the ester group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。